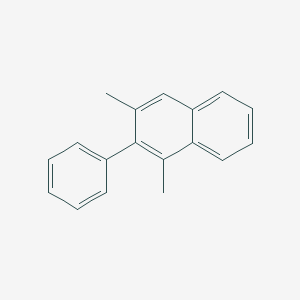

1,3-Dimethyl-2-phenylnaphthalene

描述

1,3-Dimethyl-2-phenylnaphthalene is a polycyclic aromatic hydrocarbon. It is a colorless crystalline solid with a melting point of 91-93°C and is soluble in organic solvents . This compound is known for its fluorescence properties, making it valuable in scientific research and industrial applications .

准备方法

1,3-Dimethyl-2-phenylnaphthalene can be synthesized through various synthetic routes. One common method involves the Friedel-Crafts alkylation of naphthalene with 2-bromo-1,3-dimethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions typically include anhydrous conditions and a temperature range of 0-5°C. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

化学反应分析

1,3-Dimethyl-2-phenylnaphthalene undergoes various chemical reactions, including:

科学研究应用

Chemical Characteristics

- Chemical Formula : C₁₈H₁₆

- Molecular Weight : 232.32 g/mol

- CAS Number : 119264-82-3

2. Persistence and Degradation Studies

Research has indicated that DMPhN exhibits low degradation rates in various environmental conditions, suggesting its persistence in ecosystems contaminated by illicit drug manufacturing. A study analyzing the degradation of DMPhN found that it remained stable under both biotic and abiotic conditions over extended periods . This characteristic raises concerns about its environmental impact, particularly regarding soil and water contamination.

Table 2: Degradation Characteristics of DMPhN

| Condition | Degradation Rate | Observations |

|---|---|---|

| Biotic (Microbial) | Low | Minimal degradation observed |

| Abiotic (Non-biological) | Very Low | No measurable changes over one year |

Synthesis Pathways and Route-Specific Markers

3. Synthetic Routes Involving DMPhN

DMPhN is formed as a by-product during the synthesis of methamphetamine through specific chemical pathways utilizing precursors like ephedrine and pseudoephedrine. The Emde route is noted for producing DMPhN alongside other impurities, which can be traced back to the initial reagents used in the synthesis .

Case Studies

4. Case Study: Profiling Methamphetamine Seizures

A comprehensive analysis of methamphetamine seizures revealed that samples containing DMPhN were predominantly linked to the Nagai synthesis method. This finding emphasizes the utility of DMPhN as a forensic marker for law enforcement agencies aiming to trace the origins of seized drugs .

作用机制

The exact mechanism of action of 1,3-Dimethyl-2-phenylnaphthalene is not fully understood. it is believed to interact with biological molecules through non-covalent interactions such as hydrogen bonding and van der Waals forces . These interactions can induce changes in the conformation and functionality of the targeted molecules .

相似化合物的比较

1,3-Dimethyl-2-phenylnaphthalene can be compared with other polycyclic aromatic hydrocarbons such as:

生物活性

1,3-Dimethyl-2-phenylnaphthalene (DMPhN) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities and applications in various fields, including material science and organic synthesis. This article delves into the biological activity of DMPhN, examining its mechanisms of action, applications, and relevant research findings.

This compound is characterized by its two methyl groups and a phenyl group attached to the naphthalene structure. Its molecular formula is C15H14, and it has a molecular weight of 194.27 g/mol. The compound exhibits fluorescence properties, making it suitable for use as a fluorescent probe in biological imaging applications.

The precise mechanism of action for DMPhN remains partially elucidated. It is believed to interact with biological molecules through non-covalent interactions , such as hydrogen bonding and van der Waals forces. These interactions may influence various biological pathways, although specific targets have not been thoroughly characterized.

Antioxidant Properties

Research indicates that DMPhN exhibits antioxidant activity , which can help mitigate oxidative stress in biological systems. This property is crucial as oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that DMPhN can induce cell death in certain cancer cell lines. For instance, studies involving human breast cancer cells showed that DMPhN could inhibit cell proliferation and induce apoptosis, suggesting potential therapeutic applications in oncology .

Impurities and Synthetic Routes

DMPhN has been identified as a significant impurity in methamphetamine synthesis via the Emde route , which utilizes ephedrine or pseudoephedrine as starting materials. Its presence in illicit drug samples provides insights into synthetic methods used in clandestine laboratories . The identification of DMPhN in these contexts raises concerns regarding its potential health impacts when associated with drug abuse.

Case Studies

Applications

- Fluorescent Probes : Due to its fluorescence properties, DMPhN is utilized in developing probes for biological imaging.

- Organic Synthesis : It serves as a building block for synthesizing various organic compounds, including dyes and liquid crystals.

- Material Science : Its unique optical and electronic properties make it valuable for advanced material development.

属性

IUPAC Name |

1,3-dimethyl-2-phenylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16/c1-13-12-16-10-6-7-11-17(16)14(2)18(13)15-8-4-3-5-9-15/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKYXFOBXGHLFDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C(=C1C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80455094 | |

| Record name | 1,3-DIMETHYL-2-PHENYLNAPHTHALENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86399-41-9 | |

| Record name | 1,3-DIMETHYL-2-PHENYLNAPHTHALENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。